5-Chloro-6-benzoxazolamine

Übersicht

Beschreibung

5-Chloro-6-benzoxazolamine is a chemical compound that falls under the category of benzoxazoles . It is also known as 2-Benzoxazolamine, 5-chloro-; Benzoxazole, 2-amino-5-chloro-; Flexin; McN-485; 2-Amino-5-chlorobenzoxazole; Contrazole; USAF MA-12; Deflexol; Flexilon; Zoxamin; Zoxine; 5-Chlorobenzoxazol-2-ylamine .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, has been studied extensively. One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Another approach involves the preparation of novel pyridazine derivatives from easily accessible starting materials like mucochloric acid and benzene .Molecular Structure Analysis

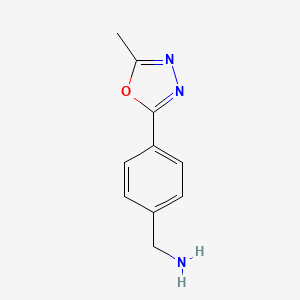

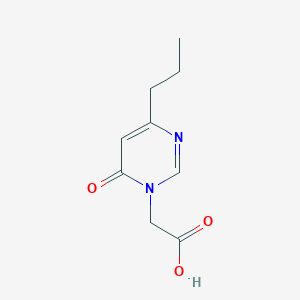

The molecular structure of 5-Chloro-6-benzoxazolamine consists of a benzoxazole ring substituted with a chlorine atom. The molecular formula is C7H5ClN2O .Chemical Reactions Analysis

Benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, have been found to exhibit a wide range of bioactivities, which are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .Physical And Chemical Properties Analysis

5-Chloro-6-benzoxazolamine is a solid compound . It has a molecular weight of 168.58 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmacology: Modulation of Cytochrome P450 Activity

5-Chloro-6-benzoxazolamine, also known as Zoxazolamine, is utilized in pharmacological research due to its influence on cytochrome P450 enzymes. It serves as a tool for assessing hepatic cytochrome P-450 activity in rodents . This application is crucial for understanding drug metabolism and the pharmacokinetics of various substances within the body.

Medicine: Skeletal Muscle Relaxant

In the medical field, Zoxazolamine has been identified as a potent skeletal muscle relaxant . Its ability to relax muscles is leveraged in studies exploring treatments for conditions that involve muscle spasms or stiffness.

Agriculture: Impact on Soil Microorganisms and Vegetation

The compound’s effects on soil microorganisms and vegetation are of interest in agricultural research. While not directly used as an agrochemical, understanding its impact can inform the development of new compounds that minimize negative effects on the ecosystem .

Industrial Processes: Chemical Synthesis

In industrial chemical processes, 5-Chloro-6-benzoxazolamine’s properties may be exploited for the synthesis of various chemical products. Its molecular structure and reactivity can be valuable in creating compounds with specific desired characteristics .

Environmental Science: Pollutant Interaction

Environmental scientists study 5-Chloro-6-benzoxazolamine to understand its interactions with environmental pollutants. This research can lead to better management of pollutants and the development of more effective environmental protection strategies .

Biochemistry: Pigmentation Modulation

This compound has been shown to modulate the expression of pigmentation factors in a keratinocyte-melanocyte co-culture system . This application is significant for research into skin pigmentation disorders and cosmetic applications.

Safety and Hazards

Zukünftige Richtungen

The future directions for 5-Chloro-6-benzoxazolamine research could involve further exploration of its antifungal characteristics. Modification of 5-chloro-6-phenylpyridazin-3 (2H)-one by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3 (2H)-one ring through a “-CH2S-” moiety could result in the formation of lead structures with potent activity .

Wirkmechanismus

Target of Action

5-Chloro-6-benzoxazolamine is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . The compound exerts its effect at these sites, inhibiting multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .

Biochemical Pathways

Given its role as a muscle relaxant and its action on the spinal cord and subcortical areas of the brain, it is likely that it impacts the neural pathways involved in muscle contraction and relaxation .

Pharmacokinetics

Similar compounds are known to be well absorbed and metabolized in the liver .

Result of Action

The primary result of the action of 5-Chloro-6-benzoxazolamine is the relief of muscle spasms and associated pain or discomfort . By inhibiting reflexes in the spinal cord and subcortical areas of the brain, it helps to relax skeletal muscles .

Eigenschaften

IUPAC Name |

5-chloro-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEGGJATCKIJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652916 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-benzoxazolamine | |

CAS RN |

916791-64-5 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)

![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)

![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)